Irreversible Inactivation vs. Competitive Reversible Inhibition: Cis vs. Trans Diastereomer GABA-AT Mechanism Comparison
The cis-2-aminocyclohex-3-ene-1-carboxylic acid (compound 5, racemic cis) acts as a time- and concentration-dependent irreversible inactivator of GABA-AT, with kinact = 0.03 min⁻¹, KI = 13.0 mM, and kinact/KI = 0.0024 min⁻¹ mM⁻¹ [1]. In direct contrast, the trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6) shows no time-dependent inhibition whatsoever and functions only as a competitive reversible inhibitor with Ki = 125 μM [1]. Gel filtration of the enzyme after incubation with compound 5 showed no return of enzyme activity, confirming irreversible covalent modification, whereas the trans isomer's inhibition is fully reversed upon dilution or substrate competition [1]. Substrate (GABA) protection experiments confirmed that inactivation by compound 5 is active-site-directed [1].
| Evidence Dimension | GABA-AT inhibition mechanism and potency |
|---|---|
| Target Compound Data | kinact = 0.03 min⁻¹; KI = 13.0 mM; kinact/KI = 0.0024 min⁻¹ mM⁻¹ (irreversible inactivator) |
| Comparator Or Baseline | trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6): Ki = 125 μM (competitive reversible inhibitor only; no kinact measurable) |
| Quantified Difference | Qualitative mechanistic difference: irreversible covalent inactivation vs. reversible competitive inhibition. No inactivation rate constant measurable for trans isomer. |
| Conditions | Pig brain GABA-AT; 25 °C; 50 mM potassium pyrophosphate pH 8.5; 1 mM α-ketoglutarate; 5 mM β-mercaptoethanol; Kitz & Wilson replot analysis |
Why This Matters
For researchers designing irreversible enzyme inhibitors or studying covalent drug mechanisms, the cis configuration is mandatory; procurement of the trans isomer yields a compound incapable of time-dependent inactivation, fundamentally altering the experimental outcome.
- [1] Choi S, Silverman RB. Inactivation and Inhibition of γ-Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. J Med Chem. 2002;45(20):4531-4539. Table 1. doi:10.1021/jm020134i. View Source
